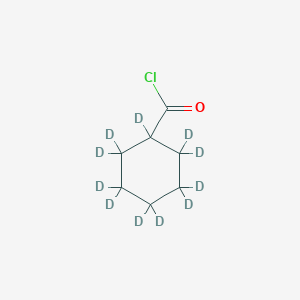

(Chlorocarbonyl)cyclohexane-d11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C₇D₁₁ClO |

|---|---|

Molecular Weight |

157.68 |

Synonyms |

(Chlorocarbonyl)cyclohexane-d11; Cyclohexanecarboxylic acid chloride-d11; Cyclohexanoic acid chloride-d11; Cyclohexanoyl chloride-d11; Cyclohexylcarbonyl chloride-d11; Hexahydrobenzoyl chloride-d11; NSC 85181-d11 |

Origin of Product |

United States |

Foundational & Exploratory

(Chlorocarbonyl)cyclohexane-d11 chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of (Chlorocarbonyl)cyclohexane-d11, a deuterated derivative of cyclohexanecarbonyl chloride. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards or tracers in quantitative analyses.

Core Chemical Properties

This compound, also known as Cyclohexanecarbonyl-d11 chloride, is the deuterium-labeled form of (Chlorocarbonyl)cyclohexane.[1] While specific experimental data for the deuterated compound is limited, the fundamental properties are presented below. For comparative purposes, the properties of the non-deuterated analogue, cyclohexanecarbonyl chloride, are also included.

Table 1: Physicochemical Properties

| Property | This compound | Cyclohexanecarbonyl chloride (non-deuterated) |

| Molecular Formula | C₇ClD₁₁O | C₇H₁₁ClO[2] |

| Molar Mass | 157.68 g/mol [3] | 146.61 g/mol [4] |

| CAS Number | 2708286-89-7[3] | 2719-27-9[2] |

| Boiling Point | No data available | 180-182 °C (decomposes) |

| Density | No data available | 1.103 g/cm³ |

| Refractive Index | No data available | 1.478 |

Chemical Structure

The chemical structure of this compound consists of a deuterated cyclohexane (B81311) ring attached to a chlorocarbonyl functional group.

Table 2: Structural Identifiers

| Identifier | This compound | Cyclohexanecarbonyl chloride (non-deuterated) |

| SMILES | O=C(Cl)C1(D)C(D)(D)C(D)(D)C(D)(D)C(D)(D)C1(D)D | C1CCC(CC1)C(=O)Cl[4] |

| InChI | InChI=1S/C7H11ClO/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2/i1D,2D,3D,4D,5D,6D | InChI=1S/C7H11ClO/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2[4] |

| InChIKey | RVOJTCZRIKWHDX-UHFFFAOYSA-N | RVOJTCZRIKWHDX-UHFFFAOYSA-N[4] |

Experimental Protocols

The synthesis of acyl chlorides from carboxylic acids is a fundamental transformation in organic chemistry. A common method involves the reaction of a carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Caption: General synthesis of an acyl chloride from a carboxylic acid.

Applications in Research and Drug Development

Stable isotope-labeled compounds like this compound are crucial tools in pharmacokinetic and metabolic studies during drug development. The incorporation of deuterium (B1214612) can potentially alter the pharmacokinetic and metabolic profiles of drug candidates.[6] The primary utility of this compound lies in its role as an internal standard, enabling precise and accurate quantification of its non-deuterated counterpart in complex biological matrices.

The workflow for using a deuterated internal standard in a quantitative assay typically involves sample preparation, chromatographic separation, and mass spectrometric detection.

Caption: Workflow for a quantitative assay using a deuterated internal standard.

References

Synthesis and Purification of (Chlorocarbonyl)cyclohexane-d11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of (Chlorocarbonyl)cyclohexane-d11, a crucial deuterated internal standard for quantitative analysis. The following sections detail the synthetic pathway, experimental protocols, and purification techniques, supported by quantitative data and procedural diagrams.

Synthetic Strategy

The synthesis of this compound is a two-step process commencing with the deuteration of a suitable precursor followed by the conversion of the resulting carboxylic acid to the final acyl chloride.

Step 1: Synthesis of Cyclohexanecarboxylic acid-d11

The initial step involves the catalytic deuteration of benzoic acid. This is achieved by the hydrogenation of the aromatic ring of benzoic acid using deuterium (B1214612) gas (D₂) in the presence of a noble metal catalyst. This reaction yields cyclohexanecarboxylic acid-d11, the direct precursor to the target molecule.

Step 2: Synthesis of this compound

The second step is the conversion of the synthesized cyclohexanecarboxylic acid-d11 to this compound. This is a standard transformation of a carboxylic acid to an acyl chloride, for which several chlorinating agents can be employed, with thionyl chloride (SOCl₂) being a common and effective choice.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Synthesis of Cyclohexanecarboxylic acid-d11 (Adapted Protocol)

| Parameter | Value |

| Starting Material | Benzoic Acid |

| Deuterating Agent | Deuterium Gas (D₂) |

| Catalyst | Palladium on Carbon (Pd/C) or Rhodium on Carbon (Rh/C) |

| Solvent | Methanol-d4 (B120146) (CD₃OD) or neat (molten) |

| Reaction Temperature | 100 - 180 °C |

| Pressure | 5 - 15 MPa |

| Reaction Time | 24 hours |

| Typical Yield | >95% |

Table 2: Synthesis of this compound

| Parameter | Protocol 1: Thionyl Chloride | Protocol 2: Oxalyl Chloride with Catalytic DMF |

| Starting Material | Cyclohexanecarboxylic acid-d11 | Cyclohexanecarboxylic acid-d11 |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Catalyst | None | N,N-Dimethylformamide (DMF) |

| Solvent | Dichloromethane (B109758) (CH₂Cl₂) or neat | Dichloromethane (CH₂Cl₂) |

| Stoichiometry (Acid:Reagent) | 1 : 1.5 - 2.0 | 1 : 1.2 - 1.5 |

| Reaction Temperature | Reflux (approx. 40 °C for CH₂Cl₂) | 0 °C to Room Temperature |

| Reaction Time | 1 - 3 hours | 1 - 2 hours |

| Typical Yield | > 90% (crude) | > 95% (crude) |

| Work-up | Removal of excess SOCl₂ and solvent in vacuo | Removal of solvent and byproducts in vacuo |

Experimental Protocols

3.1. Synthesis of Cyclohexanecarboxylic acid-d11

This protocol is adapted from general procedures for the hydrogenation of benzoic acid.

Materials:

-

Benzoic acid

-

Palladium on carbon (5% or 10% Pd/C) or Rhodium on Carbon (5% Rh/C)

-

Deuterium gas (D₂)

-

Methanol-d4 (CD₃OD) (optional, for slurry)

-

High-pressure autoclave reactor with magnetic stirring

Procedure:

-

In a glass liner for the autoclave, place benzoic acid and the catalyst (typically 1-5 mol% of the substrate).

-

If using a solvent, add methanol-d4 to create a slurry.

-

Seal the reactor and purge it multiple times with nitrogen gas, followed by several purges with deuterium gas.

-

Pressurize the reactor with deuterium gas to the desired pressure (e.g., 5-10 MPa).

-

Heat the reactor to the target temperature (e.g., 100-150 °C) with vigorous stirring.

-

Maintain the reaction conditions for 24 hours or until deuterium uptake ceases.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess deuterium gas.

-

Filter the reaction mixture to remove the catalyst.

-

If a solvent was used, remove it under reduced pressure using a rotary evaporator.

-

The resulting crude cyclohexanecarboxylic acid-d11 can be used in the next step, or purified further by recrystallization or distillation if necessary.

3.2. Synthesis of this compound using Thionyl Chloride

Materials:

-

Cyclohexanecarboxylic acid-d11

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (CH₂Cl₂) (optional)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer

Procedure:

-

Place the dry cyclohexanecarboxylic acid-d11 into a round-bottom flask. If using a solvent, add anhydrous dichloromethane.

-

Place the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add thionyl chloride (1.5-2.0 equivalents) to the stirred solution (or neat acid) at room temperature. The addition may be exothermic.[1]

-

Attach a reflux condenser fitted with a drying tube.

-

Heat the reaction mixture to reflux and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (DCl and SO₂).[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.[1]

-

Carefully remove the excess thionyl chloride and solvent (if used) under reduced pressure using a rotary evaporator. A base trap (e.g., a bubbler with aqueous NaOH) is recommended to neutralize the toxic vapors.[1]

-

The resulting crude this compound is often of sufficient purity for subsequent use. If necessary, it can be purified by distillation under reduced pressure.[1] A conversion rate of more than 99% and a selectivity of more than 99% have been reported for the non-deuterated analogue.[2]

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway and the general experimental workflow.

Caption: Synthetic pathway for this compound.

Caption: General workflow for the chlorination step.

References

An In-depth Technical Guide to the Physicochemical Properties of Deuterated Cyclohexanecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of deuterated cyclohexanecarbonyl chloride, a crucial building block in synthetic chemistry and drug development. This document summarizes available data, outlines detailed experimental protocols for its synthesis, and offers insights into its spectral characteristics.

Core Physicochemical Properties

| Property | Cyclohexanecarbonyl Chloride | Deuterated Cyclohexanecarbonyl Chloride (Anticipated) |

| Molecular Formula | C₇H₁₁ClO | C₇D₁₁ClO |

| Molecular Weight | 146.61 g/mol [1] | Approximately 157.7 g/mol |

| CAS Number | 2719-27-9[1][2][3] | 2708286-89-7 |

| Appearance | Clear colorless to pale yellow liquid[2][3][4] | Clear colorless to pale yellow liquid |

| Boiling Point | 184 °C (lit.)[1][2] | Slightly higher than 184 °C |

| Density | 1.096 g/mL at 25 °C (lit.)[1][2] | Slightly higher than 1.096 g/mL |

| Refractive Index (n20/D) | 1.469 (lit.)[1][2] | Similar to 1.469 |

Synthesis and Experimental Protocols

The synthesis of deuterated cyclohexanecarbonyl chloride can be achieved in a two-step process. The first step involves the deuteration of cyclohexanecarboxylic acid, followed by the conversion of the deuterated carboxylic acid to its corresponding acid chloride.

Step 1: Deuteration of Cyclohexanecarboxylic Acid

A common method for deuteration involves H/D exchange reactions catalyzed by a suitable agent in the presence of a deuterium (B1214612) source, such as D₂O.

Materials:

-

Cyclohexanecarboxylic acid

-

Deuterium oxide (D₂O)

-

Catalyst (e.g., Palladium on carbon)

-

Inert solvent (e.g., dioxane)

-

Standard laboratory glassware for reflux and extraction

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanecarboxylic acid and an inert solvent.

-

Add the catalyst (e.g., 10 mol% Pd/C).

-

Add an excess of deuterium oxide (D₂O) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours to ensure complete H/D exchange.

-

Monitor the reaction progress by taking small aliquots and analyzing them via NMR spectroscopy to confirm the disappearance of proton signals of the cyclohexane (B81311) ring.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the catalyst by filtration.

-

Extract the deuterated cyclohexanecarboxylic acid using a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the deuterated carboxylic acid.

Step 2: Conversion to Deuterated Cyclohexanecarbonyl Chloride

The deuterated carboxylic acid is then converted to the acid chloride using a chlorinating agent like thionyl chloride (SOCl₂).

Materials:

-

Deuterated cyclohexanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Inert solvent (e.g., anhydrous benzene (B151609) or toluene)

-

Standard laboratory glassware for reflux and distillation

Protocol:

-

Place the deuterated cyclohexanecarboxylic acid in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add an excess of thionyl chloride, either neat or in an inert solvent.

-

Optionally, a catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Gently reflux the mixture for 1-2 hours. The reaction produces gaseous byproducts (SO₂ and HCl), so it must be performed in a well-ventilated fume hood.

-

Monitor the completion of the reaction (e.g., by observing the cessation of gas evolution).

-

After the reaction is complete, remove the excess thionyl chloride and solvent by distillation.

-

Purify the resulting deuterated cyclohexanecarbonyl chloride by fractional distillation under reduced pressure to obtain the final product.

Synthetic Workflow

Caption: Synthesis of Deuterated Cyclohexanecarbonyl Chloride.

Spectral Data and Interpretation

While specific spectra for deuterated cyclohexanecarbonyl chloride are not widely published, the expected characteristics can be inferred from the known spectra of the non-deuterated compound and the principles of isotopic labeling.

Mass Spectrometry

The mass spectrum of cyclohexanecarbonyl chloride shows a molecular ion peak corresponding to its molecular weight. For the deuterated analog, the molecular ion peak will be shifted to a higher m/z value, reflecting the increased mass due to the 11 deuterium atoms. The fragmentation pattern is expected to be similar, with fragments also showing mass shifts corresponding to the number of deuterium atoms they retain.

Infrared (IR) Spectroscopy

The IR spectrum of cyclohexanecarbonyl chloride is characterized by a strong carbonyl (C=O) stretching band around 1800 cm⁻¹.[5] The C-H stretching and bending vibrations of the cyclohexane ring are also prominent. In the IR spectrum of the deuterated compound, the C=O stretching frequency will remain largely unchanged. However, the C-H vibrational bands will be replaced by C-D stretching and bending vibrations, which occur at lower frequencies (typically around 2100-2200 cm⁻¹ for C-D stretching).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of cyclohexanecarbonyl chloride shows characteristic signals for the protons on the cyclohexane ring. In the spectrum of the fully deuterated compound, these signals will be absent. A residual proton signal might be observed if the deuteration is not 100% complete.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for the carbon atoms of the cyclohexane ring and the carbonyl group. The chemical shifts will be very similar to the non-deuterated compound. However, the signals for the deuterated carbons may appear as multiplets due to C-D coupling and may have slightly different relaxation times.

-

²H (Deuterium) NMR: A ²H NMR spectrum would show signals corresponding to the different deuterium environments in the molecule, providing a direct confirmation of the deuteration pattern.

Applications in Research and Drug Development

Deuterated compounds, such as deuterated cyclohexanecarbonyl chloride, are valuable tools in several scientific disciplines:

-

Mechanistic Studies: Isotopic labeling helps in elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation.

-

Drug Metabolism and Pharmacokinetics (DMPK): Deuteration can alter the metabolic profile of a drug. The carbon-deuterium bond is stronger than the carbon-proton bond, which can slow down metabolic processes that involve C-H bond cleavage. This "kinetic isotope effect" can lead to improved pharmacokinetic properties, such as increased half-life and reduced formation of toxic metabolites.

-

Quantitative Analysis: Deuterated compounds are widely used as internal standards in mass spectrometry-based quantitative assays due to their similar chemical behavior to the non-deuterated analyte but distinct mass.[6]

-

Neutron Scattering: Deuterated molecules are used in neutron scattering studies to enhance contrast and provide detailed structural information about materials.

This technical guide serves as a foundational resource for professionals working with deuterated cyclohexanecarbonyl chloride. While direct experimental data for the deuterated compound is scarce, the information provided for its non-deuterated analog, combined with established principles of isotopic effects, offers a robust framework for its synthesis, characterization, and application.

References

A Technical Guide to (Chlorocarbonyl)cyclohexane-d11: Application in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides comprehensive information on (Chlorocarbonyl)cyclohexane-d11, a deuterated analog of cyclohexanecarbonyl chloride. It is primarily utilized as an internal standard in quantitative analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS) for its ability to improve the accuracy and precision of analytical results. This document details its chemical identity, physicochemical properties in comparison to its non-deuterated counterpart, and provides a generalized, detailed experimental protocol for its application as an internal standard in LC-MS analysis. The principles behind the use of deuterated standards and a logical workflow for their implementation are also presented.

Introduction to Deuterated Internal Standards

In quantitative analysis, particularly in complex matrices such as biological fluids, the use of an internal standard is crucial for correcting for variability during sample preparation and analysis. An ideal internal standard should have physicochemical properties as close as possible to the analyte of interest. Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium, are considered the gold standard for mass spectrometry-based quantification. This is because their chemical behavior is nearly identical to the non-deuterated analyte, but they are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer. The use of a deuterated internal standard like this compound can significantly enhance the robustness and reliability of quantitative assays.

Chemical Identity of this compound

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 2708286-89-7[1] |

| Molecular Formula | C₇D₁₁ClO[1] |

| Synonyms | Cyclohexanecarbonyl-d11 chloride, Cyclohexanecarboxylic acid chloride-d11 |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its non-deuterated analog, Cyclohexanecarbonyl chloride.

| Property | This compound | Cyclohexanecarbonyl chloride |

| Molecular Weight | 157.68 g/mol [1] | 146.61 g/mol [2] |

| Density | No data available | 1.096 g/mL at 25 °C[3] |

| Boiling Point | No data available | 184 °C[3] |

| Flash Point | No data available | 66 °C (150.8 °F) |

| Refractive Index | No data available | n20/D 1.469[3] |

| Water Solubility | Expected to hydrolyze | Hydrolyzes[3] |

Application as an Internal Standard in LC-MS

This compound is primarily used as an internal standard for the quantification of cyclohexanecarbonyl chloride or other structurally related compounds. Its near-identical chromatographic behavior and extraction recovery to the analyte, coupled with its distinct mass, allows for precise correction of matrix effects and variations in instrument response.

Generalized Experimental Protocol for Quantitative Analysis using a Deuterated Internal Standard

This protocol outlines a general procedure for the quantification of a small molecule analyte in a biological matrix (e.g., plasma) using its deuterated internal standard, exemplified by a compound like this compound.

4.1.1. Materials and Reagents

-

Analyte of interest (e.g., Cyclohexanecarbonyl chloride)

-

Deuterated internal standard (this compound)

-

LC-MS grade solvents (e.g., acetonitrile (B52724), methanol, water with 0.1% formic acid)

-

Biological matrix (e.g., blank plasma)

-

Protein precipitation solvent (e.g., cold acetonitrile)

-

Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

4.1.2. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol) to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with the appropriate solvent to create calibration standards at different concentrations.

-

Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a fixed concentration. This solution will be added to all samples, calibration standards, and quality controls.

4.1.3. Sample Preparation (Protein Precipitation)

-

To 100 µL of each sample (calibration standard, quality control, or unknown sample) in a microcentrifuge tube, add a fixed volume (e.g., 10 µL) of the internal standard spiking solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4.1.4. LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure the analyte and internal standard co-elute with good peak shape.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the analyte.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Determine the optimal precursor ion to product ion transitions for both the analyte and the deuterated internal standard by infusing the individual standard solutions.

-

4.1.5. Data Analysis

-

Integrate the peak areas for the analyte and the internal standard in all samples.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the use of a deuterated internal standard in quantitative analysis and the key steps in the experimental protocol.

Caption: Workflow for Quantitative Analysis using a Deuterated Internal Standard.

Caption: Experimental Workflow for Sample Analysis.

References

(Chlorocarbonyl)cyclohexane-d11: A Technical Guide to Isotopic Purity and Enrichment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment of (Chlorocarbonyl)cyclohexane-d11, a deuterated analog of cyclohexanecarbonyl chloride. This document details the analytical methodologies for determining isotopic enrichment, presents typical quantitative data, and outlines the synthetic pathway for its preparation. The information herein is intended to support researchers in the accurate application and characterization of this stable isotope-labeled compound in various scientific disciplines, including drug development and metabolic research.

Quantitative Data on Isotopic Purity and Enrichment

The isotopic purity of deuterated compounds is a critical parameter that defines their utility in sensitive analytical applications. While specific batch data for this compound may vary, the following table summarizes representative data for closely related deuterated cyclohexane (B81311) derivatives, which can be considered indicative of the expected quality for this compound. Isotopic purity is typically determined by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

| Parameter | Typical Value | Analytical Method |

| Isotopic Purity (Atom % D) | ≥ 98% | GC-MS, NMR |

| Chemical Purity | ≥ 97% | GC, NMR |

| Deuterium (B1214612) Incorporation | 11 Deuterium atoms | Mass Spectrometry |

Note: Data is based on commercially available related compounds such as Chlorocyclohexane-d11 and is for illustrative purposes.[1] Actual values should be confirmed by lot-specific analysis.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from a deuterated precursor. A common route involves the deuteration of a benzoic acid precursor followed by conversion to the acid chloride.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative synthesis of this compound from Cyclohexanecarboxylic acid-d11.

Materials:

-

Cyclohexanecarboxylic acid-d11

-

Thionyl chloride (SOCl₂)

-

Anhydrous benzene (B151609) or other suitable inert solvent

-

n-dodecane (as an internal standard for GC analysis, optional)

-

Round-bottom flask

-

Condenser

-

Dean-Stark apparatus (optional, for removal of water)

-

Heating mantle

-

Magnetic stirrer

-

Distillation apparatus

Procedure:

-

Preparation of Anhydrous Solution: To a round-bottom flask equipped with a condenser and a magnetic stirrer, add Cyclohexanecarboxylic acid-d11. Add anhydrous benzene. If the starting material may contain traces of water, a Dean-Stark apparatus can be used to remove water by azeotropic distillation.

-

Chlorination: Cool the reaction mixture to room temperature. Slowly add thionyl chloride (approximately 1.5 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by taking a small aliquot, reacting it with methanol and a trace of triethylamine to form the methyl ester, and analyzing by Gas Chromatography (GC).

-

Work-up and Purification: After the reaction is complete, remove the excess thionyl chloride and solvent by distillation. The crude this compound can be purified by fractional distillation under reduced pressure.

Analytical Methods for Isotopic Purity and Enrichment Determination

The determination of isotopic purity and enrichment of this compound is crucial for its application. The two primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the isotopic enrichment and confirming the structural integrity of deuterated compounds. A combination of ¹H NMR and ²H NMR can provide a comprehensive analysis.[2][3]

Caption: Workflow for NMR-based isotopic enrichment analysis.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d, acetone-d6) in an NMR tube.

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

The residual proton signals will be observed. The integration of these signals relative to an internal standard or the theoretical total possible proton signal can be used to estimate the isotopic enrichment.

²H NMR Acquisition:

-

Acquire a ²H NMR spectrum.

-

The deuterium signals will be observed. The integration of these signals provides a direct measure of the deuterium content at each position.

Data Analysis:

-

Process both spectra (phasing, baseline correction, and integration).

-

Calculate the isotopic enrichment by comparing the integral of the residual proton signals to the integral of the deuterium signals or a known reference.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a highly sensitive method for determining the isotopic distribution and abundance of deuterated compounds.[2][4]

Caption: Workflow for MS-based isotopic purity analysis.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

GC-MS Parameters (Typical):

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

MS Detector: Operate in full scan mode to acquire the mass spectra.

Data Analysis:

-

Identify the peak corresponding to this compound.

-

Extract the mass spectrum for this peak.

-

Analyze the isotopic cluster of the molecular ion. The relative intensities of the M, M+1, M+2, etc., peaks will reveal the distribution of isotopologues (molecules with different numbers of deuterium atoms).

-

Calculate the isotopic purity by determining the percentage of the desired fully deuterated species relative to the total of all isotopologues.

Conclusion

The isotopic purity and enrichment of this compound are critical parameters that must be accurately characterized to ensure the reliability of experimental results. This guide has provided an overview of the typical specifications, synthetic methodology, and detailed analytical protocols for the characterization of this important deuterated reagent. By following these guidelines, researchers can confidently employ this compound in their studies.

References

Technical Guide: Safety and Handling of (Chlorocarbonyl)cyclohexane-d11

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical Identification and Physical Properties

This section details the key identifiers and quantitative physical characteristics of the compound.

| Identifier | Value | Source(s) |

| Chemical Name | (Chlorocarbonyl)cyclohexane-d11 | N/A |

| Synonyms | Cyclohexanecarboxylic acid chloride-d11, Cyclohexanoyl chloride-d11 | N/A |

| CAS Number | 2708286-89-7 | N/A |

| Molecular Formula | C₇D₁₁ClO | [1][2] |

| Molecular Weight | 157.68 g/mol | [1][2] |

| Analogue Name | Cyclohexanecarbonyl chloride | [3] |

| Analogue CAS | 2719-27-9 | [3] |

| Analogue Formula | C₇H₁₁ClO | [4] |

| Analogue Mol. Wt. | 146.61 g/mol | [5] |

| Physical Property | Value | Source(s) |

| Appearance | Clear, colorless to pale yellow liquid | [3][4][6] |

| Boiling Point | 184 °C (363.2 °F) at 760 mmHg | [3][4] |

| Density | 1.096 g/mL at 25 °C | [4] |

| Flash Point | 66 °C (150.8 °F) - Closed Cup | [3][5][7] |

| Refractive Index | n20/D 1.469 | [4] |

| Water Solubility | Reacts violently (hydrolyzes) | [4] |

Section 2: Hazard Identification and Classification

The compound is classified as hazardous. The primary dangers are its corrosivity (B1173158) and acute toxicity upon ingestion. It is a combustible liquid and is highly reactive with water and other nucleophiles.

| Hazard Classification | GHS Code | Signal Word | Description | Source(s) |

| Acute Toxicity, Oral | H301 / H302 | Danger | Toxic or harmful if swallowed | [1][4][5] |

| Skin Corrosion | H314 | Danger | Causes severe skin burns and eye damage | [1][3][5] |

| Serious Eye Damage | H314 | Danger | Causes severe skin burns and eye damage | [1][3][5] |

| STOT - Single Exp. | H335 | Warning | May cause respiratory irritation | [4][5][8] |

| Flammable Liquids | H227 | Warning | Combustible liquid | [1][3] |

Note: It is also described as a lachrymator (causes tearing) and is moisture-sensitive.[4][9]

Section 3: Toxicological Summary

Detailed toxicological studies for this specific compound are limited. The primary risk is chemical burns from its corrosive nature.

| Toxicity Metric | Value | Species | Notes | Source(s) |

| LD50 (Oral) | 965 mg/kg | Rabbit | While one source provides this value, the compound is more broadly classified as "Toxic if Swallowed" (GHS Cat. 3) or "Harmful if Swallowed" (GHS Cat. 4), with the immediate corrosive effects being the predominant hazard. | [1][3][4] |

| Skin Irritation | Corrosive | N/A | Causes severe chemical burns. | [1][7] |

| Eye Irritation | Corrosive | N/A | Causes serious, potentially irreversible eye damage. | [1][7] |

| Carcinogenicity | No data available | N/A | Not classified as a carcinogen by IARC, NTP, OSHA, or ACGIH. | [1] |

Section 4: Experimental Protocols

The data presented in Safety Data Sheets are derived from standardized tests established by regulatory bodies like the OECD (Organisation for Economic Co-operation and Development) and are compliant with regulations such as the Globally Harmonized System (GHS). SDSs do not provide detailed, step-by-step experimental methodologies. The reported values are summaries of results from these standardized guideline studies.

For example:

-

Acute Oral Toxicity data (LD50) is typically determined via OECD Test Guideline 420, 423, or 425, which involve administering the substance to animals (e.g., rats, rabbits) at various dose levels to determine the lethal dose.

-

Skin and Eye Corrosion data is obtained through methods like OECD Test Guideline 404 (Dermal Irritation/Corrosion) and 405 (Eye Irritation/Corrosion), which involve applying the substance to the skin or eyes of test animals and observing the effects over time.

-

Flash Point is determined using standardized equipment and methods, such as the Pensky-Martens Closed Cup Tester (e.g., ASTM D93).

Section 5: Emergency Response and Handling Workflows

The following diagrams illustrate the recommended workflows for responding to emergencies and for proper handling and personal protective equipment (PPE).

Caption: First aid workflow following exposure.

Caption: Accidental release and spill response workflow.

Caption: Hazard identification and required PPE.

References

- 1. cn.canbipharm.com [cn.canbipharm.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. Cyclohexanecarboxylic acid chloride | 2719-27-9 [chemicalbook.com]

- 5. 环己甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Cyclohexanecarbonyl chloride, 97+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. synquestlabs.com [synquestlabs.com]

The Acyl Chloride Hub: An In-depth Guide to Reactivity with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acyl chlorides stand as one of the most reactive derivatives of carboxylic acids, serving as pivotal intermediates in organic synthesis. Their heightened reactivity is primarily due to the potent electrophilicity of the carbonyl carbon, which is influenced by the inductive effects of both the carbonyl oxygen and the chlorine atom. This combination renders the acyl chloride susceptible to attack by a wide array of nucleophiles. This technical guide provides a comprehensive analysis of the reactivity of acyl chlorides with oxygen, nitrogen, and carbon-based nucleophiles. It details the underlying mechanisms, presents quantitative data on reaction kinetics, and offers detailed experimental protocols for key transformations, including amide and ester synthesis.

The Core Mechanism: Nucleophilic Acyl Substitution

The reactions of acyl chlorides with nucleophiles predominantly proceed via a nucleophilic addition-elimination mechanism .[1][2] This two-step process is initiated by the attack of a nucleophile on the electron-deficient carbonyl carbon. The high reactivity of acyl chlorides stems from the significant partial positive charge on this carbon, induced by the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms.[1][3][4]

The general mechanism unfolds as follows:

-

Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate where the oxygen atom carries a negative charge.[1][5]

-

Elimination: The tetrahedral intermediate is transient. The carbon-oxygen double bond reforms, and in the process, the chloride ion is expelled as it is an excellent leaving group. A final deprotonation step often occurs if the nucleophile was neutral (e.g., water, alcohol, or a primary/secondary amine) to yield the final neutral product.[2][6]

Caption: General mechanism of nucleophilic acyl substitution.

Reactivity with Nucleophiles

Oxygen Nucleophiles (Water and Alcohols)

Hydrolysis: Acyl chlorides react vigorously, often violently, with water in an exothermic reaction to form the corresponding carboxylic acid.[7][8] Steamy fumes of hydrogen chloride (HCl) gas are typically observed.[7][9] The reaction must be carried out in anhydrous conditions to avoid unwanted hydrolysis.[1]

Esterification: The reaction with alcohols is a highly efficient method for synthesizing esters.[3][7] This reaction is generally rapid at room temperature and avoids the equilibrium limitations associated with Fischer esterification from carboxylic acids.[7] While the reaction can proceed without a catalyst, a weak base like pyridine (B92270) or triethylamine (B128534) (TEA) is often added to neutralize the HCl byproduct, preventing potential side reactions and driving the reaction to completion.[10] Phenols, being less nucleophilic than alcohols, may require heating or the use of a base to facilitate the reaction.[7]

Nitrogen Nucleophiles (Ammonia and Amines)

Acyl chlorides react readily with ammonia, primary amines, and secondary amines to produce primary, secondary, and tertiary amides, respectively.[6][10] These reactions are typically very fast. Because the reaction produces HCl, which can protonate the amine starting material and render it non-nucleophilic, at least two equivalents of the amine are required: one to act as the nucleophile and one to act as a base.[6]

Alternatively, an auxiliary base such as sodium hydroxide (B78521) can be used to neutralize the acid. This is the basis of the Schotten-Baumann reaction , a widely used method for acylation that is often performed in a two-phase system (e.g., an organic solvent and water) to facilitate product separation.[11][12][13]

The reactivity of amines is influenced by both electronic and steric factors. Primary amines are generally more reactive than secondary amines due to reduced steric hindrance around the nitrogen atom.[14]

Carbon Nucleophiles (Organometallic Reagents)

The choice of organometallic reagent dictates the reaction outcome with acyl chlorides, highlighting the importance of reagent reactivity.

-

Grignard Reagents (R-MgX): These highly reactive organometallic compounds react with acyl chlorides to produce tertiary alcohols. The reaction proceeds through an initial formation of a ketone, which is more reactive towards the Grignard reagent than the starting acyl chloride. Thus, a second equivalent of the Grignard reagent immediately attacks the newly formed ketone, and the reaction cannot be stopped at the ketone stage.[15]

-

Gilman Reagents (Organocuprates, R₂CuLi): These are softer, less reactive organometallic reagents. They react with acyl chlorides to produce ketones in good yield.[16] The reaction effectively stops after the first addition because Gilman reagents are not reactive enough to attack the resulting ketone, especially at low temperatures.[16] This difference in reactivity provides a critical synthetic pathway for selective ketone synthesis.

Caption: Divergent outcomes of acyl chloride reactions with organometallics.

Factors Influencing Reactivity

Electronic Effects

The electrophilicity of the carbonyl carbon is the primary driver of reactivity. Electron-withdrawing groups on the 'R' moiety of the acyl chloride (R-COCl) increase the partial positive charge on the carbonyl carbon, enhancing reactivity. Conversely, electron-donating groups decrease reactivity. This relationship can be quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ).[17] For the hydrolysis of substituted benzoyl chlorides, a V-shaped Hammett plot is observed.[18][19]

-

Electron-withdrawing groups (e.g., -NO₂) show a positive slope (ρ > 0), consistent with a mechanism where the rate-determining step is the nucleophilic attack by water.[18][19]

-

Electron-donating groups (e.g., -OCH₃) show a negative slope (ρ < 0), indicating a change in mechanism towards a more Sₙ1-like pathway involving the formation of a positive charge (an acylium ion) in the transition state.[18][19]

Steric Effects

Steric hindrance significantly impacts reaction rates. Bulky substituents on either the acyl chloride or the nucleophile can impede the approach to the carbonyl carbon, slowing the reaction.[20][21] This effect is particularly noticeable when comparing the reactivity of primary amines (less hindered) with secondary amines (more hindered) or when using sterically demanding acyl chlorides.[14][22] The transition state of the addition step is sterically sensitive, and increased congestion raises its energy, thereby increasing the activation energy of the reaction.

Caption: Conceptual impact of steric hindrance on acylation reactions.

Quantitative Data Presentation

Quantitative analysis confirms the high reactivity of acyl chlorides relative to other carboxylic acid derivatives and illustrates the influence of electronic effects on reaction rates.

Table 1: Relative Reactivity of Carboxylic Acid Derivatives

This table outlines the generally accepted order of reactivity towards nucleophilic acyl substitution. The reactivity is primarily governed by the leaving group's ability (a better leaving group leads to higher reactivity) and the electrophilicity of the carbonyl carbon.[23]

| Carboxylic Acid Derivative | Structure (R-CO-L) | Leaving Group (L⁻) | pKa of Conjugate Acid (H-L) | Relative Reactivity |

| Acyl Chloride | R-CO-Cl | Cl⁻ | -7 | Highest |

| Acid Anhydride | R-CO-OCOR | RCOO⁻ | ~4.8 | High |

| Thioester | R-CO-SR' | R'S⁻ | ~10 | Moderate |

| Ester | R-CO-OR' | R'O⁻ | ~16 | Low |

| Amide | R-CO-NR'₂ | R'₂N⁻ | ~38 | Lowest |

Table 2: Kinetic Data for Solvolysis of p-Substituted Benzoyl Chlorides

The following data, adapted from studies on the solvolysis of para-substituted benzoyl chlorides in 97% (w/w) hexafluoroisopropanol-water, demonstrate the electronic influence of substituents on the reaction rate.[16]

| Substituent (Z) in p-Z-C₆H₄COCl | Substituent Constant (σp) | Rate Constant, k (s⁻¹) at 25.0 °C |

| OMe | -0.27 | 1.07 |

| Me | -0.17 | 5.95 x 10⁻³ |

| H | 0.00 | 4.54 x 10⁻⁷ |

| Cl | +0.23 | 1.77 x 10⁻⁹ |

Note: Data extracted from multiple temperature points and extrapolated where necessary. Values illustrate trends rather than absolute comparisons under identical conditions.

Experimental Protocols

The following protocols provide detailed methodologies for common acylation reactions. A general workflow is depicted below.

Caption: General experimental workflow for acylation.

Protocol 1: Synthesis of N-benzylacetamide (Schotten-Baumann Conditions)

This protocol describes the acylation of a primary amine, benzylamine (B48309), with acetyl chloride using aqueous sodium hydroxide as the base.

Materials:

-

Benzylamine

-

Acetyl chloride

-

Sodium hydroxide (NaOH), 10% aqueous solution

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, separatory funnel, magnetic stirrer, ice bath

Procedure:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 eq) in 20 mL of DCM. Add 20 mL of 10% aqueous NaOH solution.

-

Cooling: Cool the biphasic mixture to 0-5 °C in an ice bath with vigorous stirring.

-

Addition of Acyl Chloride: Add acetyl chloride (1.05 eq) dropwise to the stirred mixture over 10-15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of 1M HCl, 20 mL of water, and 20 mL of brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-benzylacetamide. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Synthesis of Ethyl Benzoate (B1203000)

This protocol details the esterification of ethanol (B145695) with benzoyl chloride using triethylamine as an organic base.

Materials:

-

Benzoyl chloride

-

Anhydrous ethanol

-

Triethylamine (TEA), freshly distilled

-

Anhydrous dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Flame-dried round-bottom flask, dropping funnel, magnetic stirrer, ice bath, inert atmosphere setup (e.g., nitrogen balloon)

Procedure:

-

Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add anhydrous ethanol (1.0 eq) and triethylamine (1.2 eq). Dissolve the mixture in 30 mL of anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Add benzoyl chloride (1.1 eq), dissolved in 10 mL of anhydrous DCM, dropwise to the stirred alcohol solution over 15-20 minutes. A white precipitate (triethylammonium chloride) will form.

-

Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC.

-

Workup: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of 1M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude ethyl benzoate can be purified by vacuum distillation if required.

Conclusion

Acyl chlorides are exceptionally versatile and reactive electrophiles in organic synthesis. Their reactions are governed by the robust nucleophilic addition-elimination mechanism, which is influenced predictably by electronic and steric factors. The ability to react with a broad spectrum of O-, N-, and C-nucleophiles allows for the efficient synthesis of essential functional groups, including esters, amides, and ketones. A thorough understanding of the factors controlling their reactivity enables chemists to select appropriate reagents and conditions to achieve high yields and selectivity in complex synthetic endeavors, making acyl chlorides indispensable tools in pharmaceutical and materials science research.

References

- 1. chemistrystudent.com [chemistrystudent.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. smart.dhgate.com [smart.dhgate.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. savemyexams.com [savemyexams.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 11. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 12. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00141H [pubs.rsc.org]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. scribd.com [scribd.com]

- 18. scribd.com [scribd.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. researchgate.net [researchgate.net]

Rationale for using deuterated internal standards in bioanalysis

An In-depth Technical Guide on the Rationale for Using Deuterated Internal Standards in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the scientific and practical rationale for employing deuterated internal standards in quantitative bioanalysis. It is intended to serve as a technical resource for researchers, scientists, and drug development professionals seeking to enhance the accuracy, precision, and robustness of their bioanalytical methods.

The Foundational Role of Internal Standards in Bioanalysis

Quantitative analysis of analytes in complex biological matrices, such as plasma, blood, or urine, is susceptible to various sources of variability.[1] An internal standard (IS) is a compound of known concentration added to all samples, including calibration standards and quality controls, at an early stage of sample preparation.[2][3] Its primary function is to compensate for analytical variability throughout the entire workflow, from sample extraction to instrumental analysis.[4][5] An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure that it is equally affected by variations in:

-

Sample Preparation: Inconsistent recovery of the analyte during extraction procedures.[5]

-

Injection Volume: Minor differences in the volume of sample injected into the analytical instrument.[6]

-

Instrumental Drift: Changes in instrument sensitivity over the course of an analytical run.[5]

-

Matrix Effects: Suppression or enhancement of the analyte's ionization in the mass spectrometer due to co-eluting components from the biological matrix.[5][7]

By normalizing the analyte's response to that of the internal standard, these variations can be effectively corrected, leading to more accurate and precise quantification.[8]

Deuterated Internal Standards: The Gold Standard

Among the different types of internal standards, stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are widely considered the "gold standard" in bioanalysis.[2][3][5] A deuterated internal standard is a version of the analyte in which one or more hydrogen atoms have been replaced by deuterium (B1214612) (²H), a stable isotope of hydrogen.[5] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the IS, while their chemical and physical properties remain nearly identical.[2][9] This near-identity is the cornerstone of their superior performance compared to non-deuterated, or structural analogue, internal standards.

Physicochemical Properties of Deuterated Compounds

The substitution of hydrogen with deuterium introduces subtle but significant changes in the physicochemical properties of a molecule. The most notable of these is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning more energy is required to break the C-D bond. This can lead to a slower rate of metabolic reactions where the cleavage of this bond is the rate-determining step. This property is leveraged in drug discovery to improve the metabolic stability of drug candidates.

Another phenomenon is the chromatographic isotope effect , where deuterated compounds may exhibit slightly different retention times in liquid chromatography compared to their non-deuterated counterparts.[10] This is attributed to small differences in polarity and molecular volume. While often minimal, this effect needs to be considered during method development.

Core Advantages of Deuterated Internal Standards

The use of deuterated internal standards offers several key advantages that contribute to the generation of high-quality bioanalytical data:

-

Superior Compensation for Matrix Effects: Matrix effects are a major source of imprecision and inaccuracy in LC-MS/MS bioanalysis.[5] Because a deuterated IS has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement.[2][7] This allows for highly effective normalization of the analyte signal.

-

Improved Accuracy and Precision: By effectively correcting for variability in sample preparation and instrument response, deuterated internal standards lead to significantly improved accuracy (closeness to the true value) and precision (reproducibility) of the analytical method.[8]

-

Enhanced Method Robustness: Assays employing deuterated internal standards are generally more robust and less susceptible to variations in experimental conditions.[2] This leads to higher throughput and lower rates of failed analytical runs.[6]

-

Regulatory Acceptance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend the use of stable isotope-labeled internal standards in bioanalytical methods submitted for regulatory review.[7][11]

Data Presentation: Quantitative Comparison

The superiority of deuterated internal standards is evident when comparing the performance of bioanalytical methods using deuterated versus non-deuterated (analogue) internal standards. The following tables summarize key performance metrics from published studies.

Table 1: Comparison of Accuracy and Precision for the Quantification of Kahalalide F [8]

| Performance Metric | Analogous Internal Standard | Deuterated (D8) Internal Standard |

| Mean Bias (%) | 96.8 | 100.3 |

| Standard Deviation (%) | 8.6 | 7.6 |

This data demonstrates a significant improvement in accuracy and precision when using a deuterated internal standard.[8]

Table 2: Validation Summary for the Quantification of Venetoclax in Human Plasma Using a Deuterated (D8) Internal Standard [3]

| QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Low | 5.7 | 98.7 | 5.95 | 98.0 |

| Medium | 6.2 | 96.3 | 7.2 | 99.2 |

| High | 7.7 | 97.5 | 8.5 | 100.4 |

These results show excellent precision and accuracy, well within the acceptance limits set by regulatory agencies.[3]

Table 3: Performance Comparison for the Analysis of Sirolimus in Whole Blood [2]

| Parameter | Deuterated IS (SIR-d3) | Analogue IS (DMR) |

| Accuracy (% Bias) | -2.5% to +3.8% | -12.7% to +9.4% |

| Precision (% CV) | ≤ 6.5% | ≤ 11.2% |

The deuterated internal standard provides tighter control over accuracy and precision.[2]

Experimental Protocols

Detailed and robust experimental protocols are essential for the validation of any bioanalytical method. The following sections provide methodologies for key experiments when using deuterated internal standards.

Sample Preparation Protocols

The goal of sample preparation is to remove interfering substances from the biological matrix and isolate the analyte and internal standard.

Protocol 1: Protein Precipitation (PPT)

This is a rapid and straightforward method for removing the majority of proteins from plasma or serum samples.[3]

-

Aliquot Sample: In a microcentrifuge tube, aliquot 100 µL of the biological sample (e.g., human plasma).

-

Add Internal Standard: Add a small volume (e.g., 10-25 µL) of the deuterated internal standard working solution at a known concentration.

-

Vortex: Briefly vortex the sample to ensure homogeneity.

-

Add Precipitation Reagent: Add a precipitating agent, typically 3-4 volumes of cold acetonitrile (B52724) or methanol (B129727).

-

Vortex: Vortex vigorously for 30-60 seconds to ensure complete protein precipitation.

-

Centrifuge: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate, avoiding the protein pellet.

-

Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the LC-MS/MS system to increase sensitivity.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.

-

Aliquot Sample and Add Internal Standard: To 1 mL of the biological sample, add a known amount of the deuterated internal standard and vortex.

-

Condition Cartridge: Place an appropriate SPE cartridge (e.g., C18) on a vacuum manifold. Pass 1 mL of methanol through the cartridge, followed by 1 mL of water. Do not let the cartridge dry out.

-

Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Wash: Wash the cartridge with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove polar interferences.

-

Elute: Elute the analyte and internal standard with a small volume of a strong organic solvent (e.g., 1 mL of methanol or acetonitrile).

-

Evaporate and Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in a solvent suitable for LC-MS/MS injection.

LC-MS/MS Analysis

The following provides typical instrument parameters for the analysis of a small molecule drug and its deuterated internal standard.

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).[9]

-

Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.[9]

-

Mobile Phase B: Methanol with 0.1% formic acid.[9]

-

Gradient: A suitable gradient to separate the analyte from potential interferences (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.[9]

-

Injection Volume: 5-10 µL.

-

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[9]

-

Ionization Mode: Positive or negative ion mode, depending on the analyte's properties.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Instrument Settings: Optimize instrument parameters such as nebulizer gas, drying gas flow, and temperature according to the manufacturer's recommendations.

Key Validation Experiments

Protocol 3: Matrix Effect Evaluation

This experiment assesses the ability of the deuterated internal standard to compensate for matrix effects.[3]

-

Prepare Three Sets of Samples:

-

Set 1 (Neat Solution): Analyte and internal standard spiked into the reconstitution solvent.

-

Set 2 (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the extracted matrix.

-

Set 3 (Pre-extraction Spike): Analyte and internal standard are spiked into the blank matrix before extraction.

-

-

Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

-

Calculate Matrix Factor (MF): MF = (Peak area in Set 2) / (Peak area in Set 1). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

-

Calculate IS-Normalized MF: IS-Normalized MF = MF of analyte / MF of internal standard.

-

Assess Variability: Calculate the coefficient of variation (CV%) of the IS-normalized MF across at least six different matrix sources. The acceptance criterion is typically a CV of ≤15%.[3]

Visualizations

The following diagrams illustrate key workflows and concepts discussed in this guide.

References

- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. devtoolsdaily.com [devtoolsdaily.com]

- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. scispace.com [scispace.com]

- 11. benchchem.com [benchchem.com]

Safeguarding Isotopic Integrity: A Technical Guide to the Storage and Handling of Deuterated Acyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Deuterated acyl chlorides are powerful reagents in synthetic chemistry, serving as valuable building blocks in the preparation of isotopically labeled molecules for mechanistic studies, quantitative analysis, and drug metabolism research.[1][2] However, their utility is intrinsically linked to their chemical and isotopic stability. The high reactivity of the acyl chloride functional group, coupled with the potential for hydrogen-deuterium (H/D) exchange, necessitates stringent storage and handling protocols to ensure their integrity. This technical guide provides an in-depth overview of the best practices for the storage and handling of deuterated acyl chlorides to maintain their chemical purity and isotopic enrichment.

Core Principles of Stability and Degradation

The stability of deuterated acyl chlorides is governed by two primary factors: their inherent chemical reactivity and the potential for isotopic exchange.

Chemical Instability: Acyl chlorides are highly electrophilic and susceptible to nucleophilic attack, most notably by water.[3] Hydrolysis leads to the formation of the corresponding carboxylic acid and hydrochloric acid, consuming the starting material and introducing impurities.[3] This reaction is typically rapid and exothermic.

Isotopic Instability (H/D Exchange): Deuterium (B1214612) atoms, particularly those on the α-carbon adjacent to the carbonyl group, can be susceptible to exchange with protons from the environment. This exchange is often catalyzed by trace amounts of acid or base and proceeds through an enol or enolate intermediate.[4] The presence of moisture is a primary driver of H/D exchange, as water can act as both a proton source and a catalyst.[5]

dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes DeuteratedAcylChloride [label="Deuterated Acyl Chloride\n(R-CD(R')-COCl)", fillcolor="#F1F3F4"]; Moisture [label="Moisture (H₂O)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AcidBase [label="Acid/Base Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis [label="Chemical Degradation\n(Hydrolysis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HD_Exchange [label="Isotopic Exchange\n(H/D Exchange)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CarboxylicAcid [label="Carboxylic Acid\n(R-CD(R')-COOH)", fillcolor="#F1F3F4"]; ProtonatedAcylChloride [label="Protonated Acyl Chloride\n(R-CH(R')-COCl)", fillcolor="#F1F3F4"];

// Edges DeuteratedAcylChloride -> Hydrolysis [label="Reacts with"]; Moisture -> Hydrolysis; DeuteratedAcylChloride -> HD_Exchange [label="Undergoes"]; Moisture -> HD_Exchange [label="Proton Source"]; AcidBase -> HD_Exchange [label="Catalyzes"]; Hydrolysis -> CarboxylicAcid [label="Forms"]; HD_Exchange -> ProtonatedAcylChloride [label="Forms"]; }

Caption: Key degradation pathways for deuterated acyl chlorides.

Recommended Storage and Handling Conditions

To mitigate chemical degradation and H/D exchange, a multi-faceted approach to storage and handling is essential. The following tables summarize the recommended conditions and the rationale behind them.

Table 1: Recommended Storage Conditions for Deuterated Acyl Chlorides

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or lower for long-term storage.[6] | Reduces the rate of all chemical degradation pathways and minimizes the potential for H/D exchange.[6] |

| Atmosphere | Store under a dry, inert atmosphere (e.g., Argon or Nitrogen).[6] | Prevents exposure to atmospheric moisture and oxygen, which can lead to hydrolysis and other degradation reactions.[6] |

| Container | Flame-dried glass ampoules under vacuum or tightly sealed glass bottles with PTFE-lined caps.[7] | Provides a non-reactive and impermeable barrier to moisture.[7] For multi-use containers, a secure seal is critical to maintain the inert atmosphere. |

| Light | Store in the dark or in amber glass containers.[6] | Protects against potential photolytic degradation, although acyl chlorides are generally less sensitive to light than other functional groups.[6] |

Table 2: Recommended Handling Practices for Deuterated Acyl Chlorides

| Practice | Recommendation | Rationale |

| Work Environment | Handle exclusively in a glove box or a fume hood with a positive pressure of dry inert gas.[3] | Minimizes exposure to atmospheric moisture during transfer and use.[3] |

| Glassware | Use flame-dried or oven-dried glassware that has been cooled under a stream of inert gas or in a desiccator. | Eliminates adsorbed water from glassware surfaces, a common source of contamination. |

| Solvents | Use anhydrous, aprotic solvents from a freshly opened bottle or a solvent purification system.[8] | Prevents the introduction of water and other protic impurities that can react with the acyl chloride or facilitate H/D exchange. |

| Reagent Transfer | Use dry syringes or cannulas for transferring liquids. For solids, use a dry, inert gas-flushed funnel or weighing boat.[3] | Ensures an unbroken inert atmosphere during reagent handling.[3] |

| Quenching | Quench reactions and clean glassware with appropriate reagents under controlled conditions (e.g., slow addition to a stirred, cooled alcohol or amine solution).[9] | The reaction with water is highly exothermic and produces corrosive HCl gas.[9] |

Experimental Protocols

Adherence to strict experimental protocols is paramount when working with deuterated acyl chlorides.

Protocol 1: General Handling and Dispensing of a Deuterated Acyl Chloride

-

Preparation: Ensure all glassware (syringes, needles, reaction flasks) is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool in a desiccator over a desiccant.

-

Inert Atmosphere: Assemble the reaction apparatus and purge with a dry, inert gas (argon or nitrogen) for at least 30 minutes. Maintain a positive pressure of the inert gas throughout the experiment.

-

Equilibration: Allow the sealed container of the deuterated acyl chloride to warm to ambient temperature before opening to prevent condensation of atmospheric moisture onto the cold surface.

-

Dispensing: For liquid acyl chlorides, use a dry syringe to pierce the septum of the storage vial and withdraw the desired volume. For solid acyl chlorides, briefly remove the cap under a positive flow of inert gas and quickly weigh the desired amount in a tared, dry flask.

-

Reaction Addition: Add the deuterated acyl chloride dropwise to the reaction mixture, which should be under an inert atmosphere and, if necessary, cooled to control the reaction temperature.

-

Storage of Partially Used Reagent: After dispensing, flush the headspace of the storage vial with dry inert gas before resealing tightly. For long-term storage, consider sealing the cap with paraffin (B1166041) wax.[3]

dot graph { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Start: Prepare Reaction Setup", fillcolor="#F1F3F4"]; Dry_Glassware [label="Dry Glassware\n(Oven, Desiccator)", fillcolor="#FFFFFF"]; Inert_Atmosphere [label="Establish Inert Atmosphere\n(Ar or N₂ Purge)", fillcolor="#FFFFFF"]; Equilibrate [label="Equilibrate Deuterated\nAcyl Chloride to RT", fillcolor="#FFFFFF"]; Dispense [label="Dispense Reagent\n(Dry Syringe/Spatula)", fillcolor="#FFFFFF"]; React [label="Add to Reaction Mixture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quench [label="Quench Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n& Purification", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Analyze Product for\nIsotopic Purity", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Store Product Appropriately", fillcolor="#F1F3F4"];

// Edges Start -> Dry_Glassware; Start -> Inert_Atmosphere; Dry_Glassware -> Dispense; Inert_Atmosphere -> Dispense; Equilibrate -> Dispense; Dispense -> React; React -> Quench; Quench -> Workup; Workup -> Analyze; Analyze -> End; }

Caption: Experimental workflow for using deuterated acyl chlorides.

Analytical Methods for Purity and Isotopic Enrichment Assessment

Regularly assessing the chemical purity and isotopic enrichment of deuterated acyl chlorides is crucial.

Table 3: Analytical Techniques for Quality Control

| Technique | Purpose | Key Considerations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine chemical structure, purity, and isotopic enrichment.[10] | ¹H NMR: Absence or significant reduction of the signal at the deuterated position(s) confirms high isotopic enrichment. The presence of a signal indicates H/D exchange or incomplete deuteration. ²H NMR: Directly observes the deuterium signal, confirming its presence and location. ¹³C NMR: Can show isotopic shifts and changes in coupling patterns upon deuteration. |

| Mass Spectrometry (MS) | To confirm molecular weight and determine isotopic distribution.[11][12] | High-resolution mass spectrometry (HRMS) can resolve the masses of the deuterated and non-deuterated species. The relative intensities of the isotopic peaks are used to calculate the percentage of deuterium incorporation.[11][12] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the acyl chloride functional group and assess for hydrolysis. | The C=O stretch of an acyl chloride appears at a characteristic high frequency (~1800 cm⁻¹).[10] The appearance of a broad O-H stretch (~3000 cm⁻¹) and a C=O stretch at a lower frequency (~1700-1725 cm⁻¹) indicates the presence of the corresponding carboxylic acid due to hydrolysis. |

Protocol 2: Assessment of Isotopic Enrichment by ¹H NMR

-

Sample Preparation: Under a dry, inert atmosphere, dissolve a small, accurately weighed amount of the deuterated acyl chloride in a suitable anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆) in a dry NMR tube.

-

Internal Standard: Add a known amount of a stable, non-reactive internal standard with a well-resolved proton signal.

-

Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure accurate integration.

-

Analysis: Integrate the residual proton signal at the position of deuteration and the signal of the internal standard.

-

Calculation: Compare the integral of the residual proton signal to the integral of the internal standard to quantify the amount of non-deuterated species. This allows for the calculation of the isotopic enrichment.

dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Sample [label="Deuterated Acyl Chloride", fillcolor="#F1F3F4"]; NMR [label="¹H NMR Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry\nAnalysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; FTIR [label="FTIR Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; Purity [label="Chemical & Isotopic Purity\nAssessment", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Sample -> NMR; Sample -> MS; Sample -> FTIR; NMR -> Purity; MS -> Purity; FTIR -> Purity; }

Caption: Logical relationship of analytical methods for quality control.

Conclusion

The successful use of deuterated acyl chlorides in research and development hinges on the rigorous control of their storage and handling conditions. By understanding the inherent chemical and isotopic instabilities of these reagents and implementing the protocols outlined in this guide, researchers can safeguard their integrity, ensuring the reliability and accuracy of their experimental outcomes. The cornerstones of this approach are the strict exclusion of moisture, storage at low temperatures, and the consistent use of a dry, inert atmosphere. Regular analytical verification of chemical purity and isotopic enrichment is also a critical component of a robust quality control strategy.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. benchchem.com [benchchem.com]

- 9. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 10. Ch20: Spectroscopic Analysis : Acyl Chlorides [chem.ucalgary.ca]

- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Derivatization of Primary Amines with (Chlorocarbonyl)cyclohexane-d11

For Researchers, Scientists, and Drug Development Professionals

Introduction